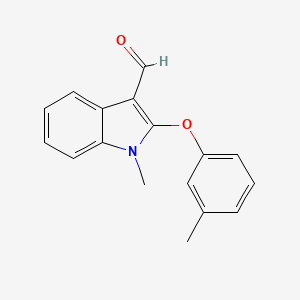

1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde

描述

1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure with a methyl group at the first position, a 3-methylphenoxy group at the second position, and a carbaldehyde group at the third position of the indole ring.

准备方法

The synthesis of 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-methylindole with 3-methylphenol in the presence of a suitable catalyst to form the 2-(3-methylphenoxy)-1-methylindole intermediate. This intermediate is then subjected to formylation using a Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the carbaldehyde group at the third position of the indole ring.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The choice of solvents and catalysts can also play a significant role in the efficiency of the synthesis process.

化学反应分析

1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxy group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

科学研究应用

Proteomics Research

1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde has been utilized in proteomics research, particularly for the identification and quantification of proteins. Its ability to react with amino acids allows for the development of assays that can detect specific proteins in complex biological samples. For instance, it is employed in colorimetric assays where it forms stable adducts with target proteins, facilitating their detection and quantification .

Drug Development

The compound has shown promise in drug development, particularly in the context of anti-Parkinson drugs. A recent study highlighted its role in a selective condensation reaction that aids in the quantification of carbidopa, a medication used for Parkinson's disease management. The use of this compound improves the sensitivity and specificity of the assays designed for monitoring drug levels in biological matrices, thus enhancing therapeutic efficacy .

Cosmetic Formulations

In the cosmetic industry, this compound is being explored for its potential as a skin conditioning agent. Its incorporation into topical formulations is believed to enhance skin hydration and improve overall skin health. Studies have indicated that compounds with similar structures can modulate skin permeability and bioavailability, making them suitable candidates for effective dermatological products .

Case Study 1: Quantification of Carbidopa

A study published in a peer-reviewed journal demonstrated the effectiveness of using this compound in quantifying carbidopa levels in urine samples from patients undergoing treatment for Parkinson's disease. The assay developed showed a limit of quantification well below 1 mg/L, indicating high sensitivity and reproducibility. This method could facilitate non-invasive monitoring of therapeutic drug levels, improving patient outcomes .

Case Study 2: Cosmetic Formulation Development

Research has been conducted to evaluate the effects of various raw materials on the properties of cosmetic formulations containing this compound. The study utilized experimental design techniques to optimize formulation parameters such as consistency, stickiness, and moisturizing effects. Results indicated that formulations incorporating this compound exhibited improved sensory attributes compared to control formulations .

Comparative Data Table

作用机制

The mechanism of action of 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

相似化合物的比较

1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:

1-Methyl-2-phenyl-1H-indole-3-carbaldehyde: Similar structure but with a phenyl group instead of a 3-methylphenoxy group.

1-Methyl-2-(4-methylphenoxy)-1H-indole-3-carbaldehyde: Similar structure but with a 4-methylphenoxy group instead of a 3-methylphenoxy group.

1-Methyl-2-(3-chlorophenoxy)-1H-indole-3-carbaldehyde: Similar structure but with a 3-chlorophenoxy group instead of a 3-methylphenoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenoxy group may impart distinct electronic and steric effects, differentiating it from other similar compounds.

生物活性

Overview

1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde is an indole derivative recognized for its diverse biological activities. This compound's unique structure, featuring a methyl group, a 3-methylphenoxy group, and a carbaldehyde functional group, positions it as a significant candidate in medicinal chemistry for drug development.

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. Notably, it has been shown to inhibit topoisomerase II , an enzyme essential for DNA replication and cell division. By binding to the active site of topoisomerase II, it disrupts normal cellular processes, leading to apoptosis in cancer cells.

Key Mechanisms:

- Enzyme Inhibition : Inhibits topoisomerase II, affecting DNA replication.

- Induction of Apoptosis : Triggers programmed cell death in cancer cells by disrupting cellular functions.

The compound exhibits significant biochemical properties that enhance its potential therapeutic applications. It interacts with various biomolecules, influencing biochemical pathways critical for cell survival and proliferation.

| Property | Description |

|---|---|

| Molecular Formula | C16H15NO2 |

| Molecular Weight | 253.30 g/mol |

| Solubility | Soluble in organic solvents like DMSO |

| Stability | Stable under standard laboratory conditions |

Cellular Effects

Research indicates that this compound significantly affects different cell types, particularly cancer cells. Its ability to induce apoptosis has been documented in various studies:

- Cancer Cell Lines : Demonstrated cytotoxicity against multiple cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer).

- Mechanistic Studies : Studies have shown that the compound's binding affinity to topoisomerase II correlates with its cytotoxic effects, suggesting a targeted approach in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cytotoxic Activity : A study reported IC50 values indicating significant cytotoxicity against MCF-7 cells, with values comparable to established anticancer agents .

- Enzyme Inhibition : The compound was evaluated for its inhibitory effects on α-glucosidase, yielding promising results that suggest potential applications in managing diabetes by modulating glucose metabolism .

- Pharmacological Applications : Investigations into its antimicrobial properties have also been conducted, highlighting its potential role in treating infections alongside its anticancer applications .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in MCF-7 cells | |

| Enzyme Inhibition | Inhibits topoisomerase II | |

| Antimicrobial | Exhibits activity against bacterial strains |

Scientific Research Applications

The compound serves multiple roles across various fields:

- Medicinal Chemistry : As a lead compound for developing new anticancer agents.

- Biochemical Research : Used as a probe to study enzyme activities and protein interactions.

- Material Science : Investigated for potential applications in organic semiconductors and dyes due to its unique structural properties.

属性

IUPAC Name |

1-methyl-2-(3-methylphenoxy)indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-12-6-5-7-13(10-12)20-17-15(11-19)14-8-3-4-9-16(14)18(17)2/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXHYVGYLMKQRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=C(C3=CC=CC=C3N2C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901203363 | |

| Record name | 1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901203363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338416-84-5 | |

| Record name | 1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338416-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901203363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。